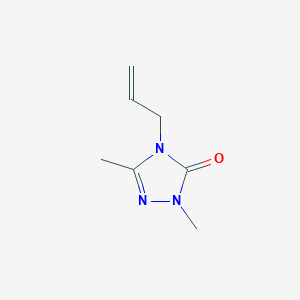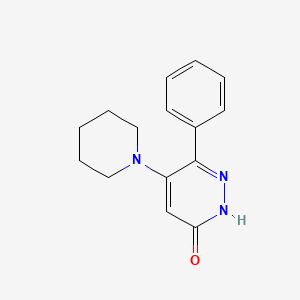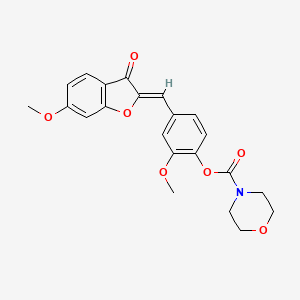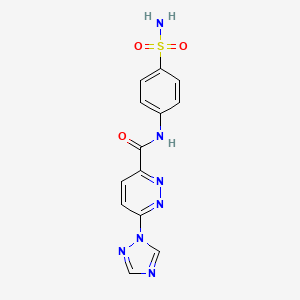
1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the nucleophilic attack of sodium azide on activated acetylenes in solvents such as dimethylformamide . Other synthetic routes include the reaction of acyl hydrazonates with amines , as well as one-pot multi-component strategies . These methods allow for the introduction of various substituents into the triazole ring, enabling the creation of a wide array of derivatives with different properties and potential applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations have been employed to predict and compare the molecular geometry, vibrational frequencies, and other properties such as nonlinear optical properties and molecular electrostatic potentials .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in a variety of chemical reactions, leading to the formation of different functional groups and molecular frameworks. These reactions include the formation of acylic adducts, biheteroaromatic systems, and ditriazolyl ketones . The reactivity of these compounds can be influenced by the nature of the substituents attached to the triazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as their pKa values, UV spectra, and lipophilicity, have been studied extensively. These properties are crucial for understanding the behavior of these compounds in various environments, including biological systems . Potentiometric titration in non-aqueous solvents has been used to determine pKa values, while HPLC has been employed to investigate lipophilicity . The thermal stability and degradation kinetics of these compounds have also been analyzed using methods like the Coats–Redfern and Horowitz–Metzger methods .
科学的研究の応用
Synthesis and Biological Activities
- Xu Liangzhong et al. (2010) synthesized novel triazole compounds with fungistasis and plant growth regulating activities, highlighting the potential of triazole derivatives in agricultural applications (Xu Liangzhong et al., 2010).
Antioxidant Activities
- Alkan et al. (2007) reported the synthesis of novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and evaluated their antioxidant activities, demonstrating the compound's potential in oxidative stress management (Alkan et al., 2007).
Crystal Structure Analysis
- A study by Almutairi et al. (2012) examined the crystal structure of a similar triazole compound, contributing to the understanding of molecular interactions and stability (Almutairi et al., 2012).
Photophysical and Electrochemical Properties
- Wu et al. (2009) investigated carboxylated cyanine dyes, including a triazole derivative, for their photophysical and electrochemical properties, suggesting potential applications in solar cells (Wu et al., 2009).
Fungicidal Activity
- Mao et al. (2013) synthesized novel triazole derivatives with moderate to excellent fungicidal activity, indicating their potential use in plant protection (Mao et al., 2013).
Nonlinear Optical Absorption
- Rahulan et al. (2014) synthesized a chalcone derivative containing a triazole unit and explored its nonlinear optical properties, pointing towards applications in optical devices (Rahulan et al., 2014).
特性
IUPAC Name |
2,5-dimethyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5-10-6(2)8-9(3)7(10)11/h4H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMXGKZXHCKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)


![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)
![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)


![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)


![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)